molecular formula C15H23N3O6 B601167 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine CAS No. 216450-02-1

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

Cat. No.: B601167
CAS No.: 216450-02-1
M. Wt: 341.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Capecitabine Impurity 3 involves synthetic routes that typically include the coupling of specific intermediates under controlled reaction conditions. One common method involves the reaction of tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine to obtain 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine. This intermediate is then acylated with n-pentyl chloroformate to form 5’-deoxy-2’,3’-di-O-alkylcarbonyl-5-fluoro-N-alkyloxycarbonyl cytidine, followed by deacylation at the 2’ and 3’ positions to yield Capecitabine . The impurity, Defluoro Capecitabine, can be isolated and purified through various chromatographic techniques .

Chemical Reactions Analysis

Capecitabine Impurity 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Comparison with Similar Compounds

Capecitabine Impurity 3 can be compared with other impurities and related compounds, such as:

Capecitabine Impurity 3 is unique due to the absence of the fluorine atom, which may result in different chemical and biological properties compared to other impurities .

Properties

CAS No.

216450-02-1

Molecular Formula

C15H23N3O6

Molecular Weight

341.37

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

Origin of Product

United States

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